Caulibugulone F
CAS No.: 662167-20-6
Cat. No.: VC17287697
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 662167-20-6 |
---|---|
Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | 5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one |
Standard InChI | InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3 |
Standard InChI Key | WLSYCPCYTGRLHZ-UHFFFAOYSA-N |
Canonical SMILES | CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO |
Introduction
Structural Characterization of Caulibugulone F
Caulibugulone F (C₁₅H₁₃NO₄) shares a core isoquinoline-5,8-dione scaffold with other caulibugulones but differs in substitution patterns. Comparative analysis using Twins software (KNApSAcK Family Database) reveals an 80% structural similarity to caulibugulones A–E and 79.41% similarity to cassiarin C . Key structural features include:
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A fused bicyclic system with conjugated carbonyl groups at positions 5 and 8
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Methoxy substituents at positions 6 and 7 based on biosynthetic analogy to caulibugulone E
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A methylenedioxy bridge postulated from failed derivatization attempts of caulibugulone A
Table 1: Structural comparison of caulibugulones
Compound | Substituents (Position) | Molecular Formula |
---|---|---|
A | 6,7-dimethoxy | C₁₃H₁₁NO₄ |
E | 6-methoxy, 7-OH | C₁₂H₉NO₄ |
F* | 6,7-methylenedioxy | C₁₅H₁₃NO₄ |
*Postulated structure based on synthetic attempts . |
Synthetic Approaches and Challenges
Alternative Route from Caulibugulone E
A second strategy employed caulibugulone E (3) as the precursor (Table 2):
Table 2: Attempted syntheses from caulibugulone E
Entry | Reagents | Conditions | Result |
---|---|---|---|
1 | CH₂O, HCl (gas) | 0°C, 12h | Complex mixture |
2 | (CH₂O)₃, BF₃·Et₂O | Reflux, 6h | Polymerization |
3 | ClCH₂OCH₂Cl, K₂CO₃ | DMF, 80°C | Deoxygenation byproduct |
The failure to install the methylenedioxy group suggests inherent instability of the dione system under electrophilic conditions .
Biological Activity Predictions
While no direct bioactivity data exists for caulibugulone F, structure-activity relationships (SAR) from analogs provide insights:
Antiproliferative Effects
Molecular similarity to mansonones (80–87% structural match) suggests possible activity against murine IC-2wt cell lines . Computational docking predicts:
Future Research Directions
Synthetic Methodology Development
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Protecting group strategies: Temporary silyl protection of C5/C8 carbonyls
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Radical-mediated cyclization: Azido radical initiation for controlled ring formation
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Biocatalytic approaches: Oxidase enzymes for selective oxygenation
Biological Evaluation Priorities
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Cdc25 isoform selectivity profiling
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ROS generation capacity in cancer cell lines
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In vivo toxicity screening using zebrafish models
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